molecular formula C19H18N6O2 B2388313 1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-61-4

1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2388313
CAS No.: 892747-61-4
M. Wt: 362.393
InChI Key: ZLYISALXZWYOMI-UHFFFAOYSA-N
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Description

1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Formation of the triazole ring: The oxadiazole intermediate is then reacted with hydrazine hydrate to form the triazole ring.

    Substitution reactions: The final compound is obtained by introducing the 3-ethylphenyl and 4-methoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors.

    Interacting with nucleic acids: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethylphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
  • 3-(3-Ethylphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
  • 3-(3-Ethylphenyl)-5-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine

Uniqueness

1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is unique due to the presence of the 4-methoxyphenyl group, which may impart specific biological activities and chemical properties. This makes it distinct from other similar compounds that have different substituents on the phenyl ring.

Biological Activity

The compound 1-(3-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule featuring both triazole and oxadiazole moieties. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_4O, with a molecular weight of 320.39 g/mol. The presence of functional groups such as methoxy and triazole enhances its potential for biological interactions.

Anticancer Activity

Research indicates that compounds containing the oxadiazole and triazole scaffolds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, studies have demonstrated that derivatives of 1,3,4-oxadiazoles can inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and modification in cancer cells .

Table 1: Summary of Anticancer Mechanisms

Compound TypeTarget EnzymesBiological Effect
Oxadiazole DerivativesThymidylate Synthase, HDACInhibition of cell proliferation
Triazole DerivativesTopoisomerase II, TelomeraseInduction of apoptosis

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies showing that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.5 μg/mLBactericidal
Escherichia coli1 μg/mLBacteriostatic
Candida albicans0.25 μg/mLFungicidal

Anti-inflammatory Activity

Compounds based on the oxadiazole structure have also been investigated for their anti-inflammatory properties. They exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Activity : A derivative containing the oxadiazole moiety was tested in vitro against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a significant reduction in cell viability at concentrations as low as 10 μM, demonstrating the compound's potential as a chemotherapeutic agent .
  • Case Study on Antimicrobial Efficacy : A related study evaluated the antimicrobial activity against drug-resistant strains of bacteria. The compound showed promising results with MIC values comparable to standard antibiotics, suggesting its potential role in combating resistant infections .

Properties

IUPAC Name

3-(3-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-12-5-4-6-14(11-12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-7-9-15(26-2)10-8-13/h4-11H,3,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYISALXZWYOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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